molecular formula C8H19NO B13596533 5-(Dimethylamino)-2-methylpentan-2-OL CAS No. 43078-29-1

5-(Dimethylamino)-2-methylpentan-2-OL

Cat. No.: B13596533
CAS No.: 43078-29-1
M. Wt: 145.24 g/mol
InChI Key: JAQNKHZRFYKAPJ-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-methylpentan-2-OL is an organic compound that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a dimethylamino group and a hydroxyl group attached to a pentane backbone. Its molecular structure allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-2-methylpentan-2-OL typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the alkylation of dimethylamine with a methylated pentane derivative. The reaction is usually carried out in the presence of a base catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-2-methylpentan-2-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

5-(Dimethylamino)-2-methylpentan-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-2-methylpentan-2-OL involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their activity. Additionally, the hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where other similar compounds may not be as effective.

Biological Activity

5-(Dimethylamino)-2-methylpentan-2-OL is an organic compound with significant biological activity, primarily attributed to its structural features, including a dimethylamino group and a hydroxyl group. This article explores the compound's biological interactions, mechanisms of action, and potential applications in pharmacology and biochemistry.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₉N₁O
  • Molecular Weight : Approximately 143.25 g/mol
  • Functional Groups :
    • Dimethylamino group (-N(CH₃)₂)
    • Hydroxyl group (-OH)

The presence of these functional groups enhances the compound's solubility in polar solvents and its ability to interact with various biological targets through hydrogen bonding and electrostatic interactions.

Mechanisms of Biological Activity

This compound has been studied for its role in modulating enzyme activity, making it a candidate for further research in drug design and biochemical assays. The dimethylamino group is particularly crucial as it facilitates binding with proteins and enzymes, influencing their biological functions.

Interaction Studies

Research indicates that this compound can bind to specific molecular targets, affecting their activity. The interaction studies demonstrate:

  • Binding Affinity : The compound exhibits a strong affinity for certain enzymes, potentially altering their catalytic efficiency.
  • Enzyme Modulation : It has been shown to act as a probe in biochemical assays, providing insights into enzyme mechanisms and substrate interactions.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be understood better by comparing it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
DimethylaminoethanolShorter carbon chain (C₂)Simpler structure, less steric hindrance
DimethylaminopropanolOne additional carbon atom (C₃)Slightly different reactivity due to chain length
DimethylaminobutanolTwo additional carbon atoms (C₄)Increased hydrophobicity compared to target compound
(2S)-1-(Dimethylamino)-2-methylbutan-3-oneSimilar backbone but includes a ketone functional groupDifferent reactivity profile due to ketone presence

This table highlights how the specific combination of functional groups and carbon chain length in this compound confers distinct chemical properties that enhance its utility in various applications.

Antimicrobial Activity

A study evaluated the antimicrobial properties of compounds related to this compound. It was found that derivatives showed significant activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that variations in the alkyl chain length and functional groups could influence the antimicrobial efficacy .

Enzyme Inhibition Studies

Research on enzyme inhibition demonstrated that this compound could inhibit ATPase activity in vitro. This inhibition suggests potential applications in developing therapeutic agents targeting ATP-dependent processes. The compound's ability to modulate enzyme activity positions it as a valuable tool for biochemical research .

Properties

CAS No.

43078-29-1

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

5-(dimethylamino)-2-methylpentan-2-ol

InChI

InChI=1S/C8H19NO/c1-8(2,10)6-5-7-9(3)4/h10H,5-7H2,1-4H3

InChI Key

JAQNKHZRFYKAPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCN(C)C)O

Origin of Product

United States

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